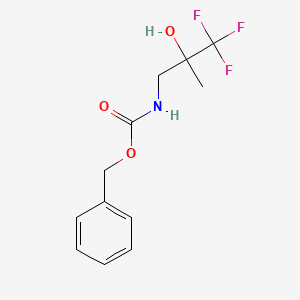
tert-Butyl (3-(2-mercaptoethyl)cyclobutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[3-(2-sulfanylethyl)cyclobutyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, a cyclobutyl ring, and a sulfanylethyl side chain, making it a unique and versatile molecule in various chemical applications .
Preparation Methods
The synthesis of tert-butyl N-[3-(2-sulfanylethyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative containing a sulfanylethyl group. The reaction conditions often include the use of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI) to facilitate the coupling reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl N-[3-(2-sulfanylethyl)cyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other functional groups using strong acids like trifluoroacetic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl N-[3-(2-sulfanylethyl)cyclobutyl]carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(2-sulfanylethyl)cyclobutyl]carbamate involves its ability to protect amine groups during chemical reactions. The tert-butyl carbamate group can be easily installed and removed under mild conditions, making it an ideal protecting group. The sulfanylethyl group may also participate in nucleophilic or electrophilic reactions, depending on the reaction conditions .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-[3-(2-sulfanylethyl)cyclobutyl]carbamate include:
tert-Butyl carbamate: A simpler carbamate used for similar protecting group purposes.
tert-Butyl (3-oxocyclobutyl)carbamate: Another carbamate with a cyclobutyl ring but different functional groups.
tert-Butyl N-[3-(2-hydroxyethyl)cyclobutyl]carbamate: Similar structure but with a hydroxyethyl group instead of a sulfanylethyl group.
The uniqueness of tert-butyl N-[3-(2-sulfanylethyl)cyclobutyl]carbamate lies in its combination of functional groups, which provides versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C11H21NO2S |
|---|---|
Molecular Weight |
231.36 g/mol |
IUPAC Name |
tert-butyl N-[3-(2-sulfanylethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-9-6-8(7-9)4-5-15/h8-9,15H,4-7H2,1-3H3,(H,12,13) |
InChI Key |
RFJXVAVZEDTOIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13497264.png)
![Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-ethyloxetan-3-yl)propanoate](/img/structure/B13497266.png)
![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B13497271.png)
![[3-Amino-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13497277.png)
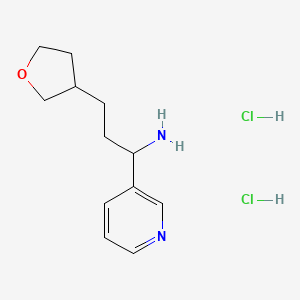
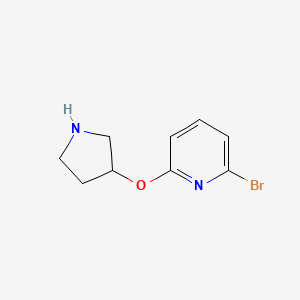
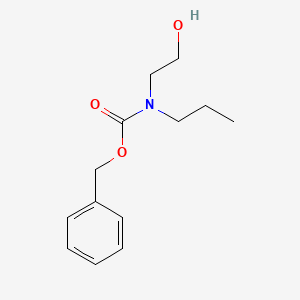
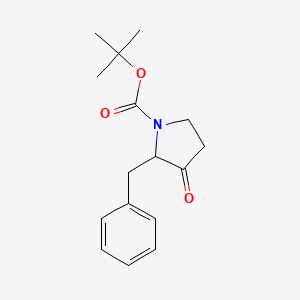
![Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid](/img/structure/B13497310.png)
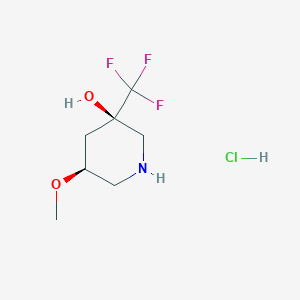
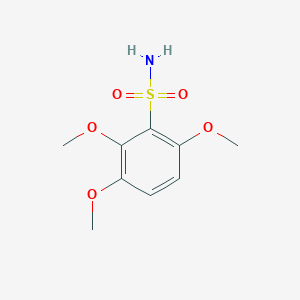
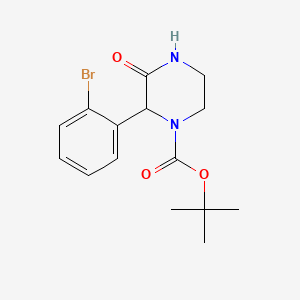
![2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid](/img/structure/B13497328.png)
